molecular formula C9H13ClN2O2 B8135965 Methyl 3-(hydrazinylmethyl)benzoate hydrochloride

Methyl 3-(hydrazinylmethyl)benzoate hydrochloride

Cat. No.: B8135965
M. Wt: 216.66 g/mol
InChI Key: YIENSRVNOICMNG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(hydrazinylmethyl)benzoate hydrochloride typically involves the reaction of methyl 3-formylbenzoate with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol, at a temperature range of 50-70°C. The product is then purified through recrystallization to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in pharmaceutical and research applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(hydrazinylmethyl)benzoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(hydrazinylmethyl)benzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(hydrazinylmethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazinyl group is known to form covalent bonds with various biomolecules, leading to alterations in their function. This interaction can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(aminomethyl)benzoate hydrochloride
  • Methyl 3-(hydroxymethyl)benzoate hydrochloride
  • Methyl 3-(methylaminomethyl)benzoate hydrochloride

Uniqueness

Methyl 3-(hydrazinylmethyl)benzoate hydrochloride is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

methyl 3-(hydrazinylmethyl)benzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2.ClH/c1-13-9(12)8-4-2-3-7(5-8)6-11-10;/h2-5,11H,6,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIENSRVNOICMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CNN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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